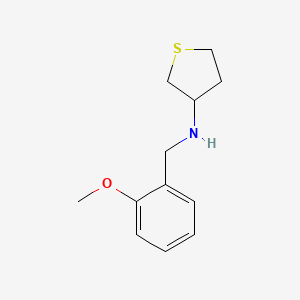![molecular formula C21H24FN3O3 B6039949 1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FPPP and is a member of the piperidine class of compounds. FPPP has been shown to have a number of interesting properties, including its ability to modulate certain biological processes. In
Mecanismo De Acción
The mechanism of action of FPPP is not fully understood, but it is thought to act as a modulator of certain neurotransmitter systems. Specifically, FPPP has been shown to bind to and inhibit the reuptake of dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have a number of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPP are complex and varied. In addition to its effects on neurotransmitter systems, FPPP has also been shown to have potential anti-inflammatory and analgesic properties. These properties make FPPP a promising candidate for the treatment of a number of inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPPP for lab experiments is its ability to modulate multiple neurotransmitter systems. This makes it a useful tool for studying the complex interactions between these systems in the brain. However, FPPP also has a number of limitations for lab experiments. For example, its complex synthesis method and potential toxicity make it difficult to work with in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on FPPP. One promising area of research is in the development of new therapeutic applications for FPPP. For example, FPPP may have potential applications in the treatment of addiction, as it has been shown to modulate the activity of the dopamine system. Additionally, research on the potential anti-inflammatory and analgesic properties of FPPP may lead to the development of new treatments for inflammatory and pain-related disorders.
Conclusion
In conclusion, 1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide is a complex chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate multiple neurotransmitter systems makes it a useful tool for studying the complex interactions between these systems in the brain. Additionally, its potential therapeutic applications make it a promising candidate for the development of new treatments for a number of neurological and inflammatory disorders.
Métodos De Síntesis
The synthesis of FPPP is a complex process that requires a high level of expertise in synthetic chemistry. The most common method for synthesizing FPPP involves the reaction of 1-(2-fluorobenzyl)piperidine-4-carboxylic acid with 3-(3-pyridinyloxy)propylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using a combination of column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
FPPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for FPPP is in the field of neuroscience. FPPP has been shown to modulate the activity of certain neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This modulation has been shown to have potential therapeutic applications for a number of neurological disorders, including Parkinson’s disease, depression, and anxiety.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-19-7-2-1-5-16(19)14-25-15-17(8-9-20(25)26)21(27)24-11-4-12-28-18-6-3-10-23-13-18/h1-3,5-7,10,13,17H,4,8-9,11-12,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAYAHOUMTGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCCOC2=CN=CC=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-7-[2-(diethylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione dihydrochloride](/img/structure/B6039872.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B6039879.png)
![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6039885.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039890.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039909.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)
![tert-butyl (1-{5-[(2-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B6039927.png)
![3-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039931.png)
![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)

![2-amino-5-(4-chlorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6039972.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)